molecular formula C25H23N3O2 B2708882 N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-29-4

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No. B2708882
CAS RN: 1014069-29-4
M. Wt: 397.478
InChI Key: APFONJPXZQSYGD-UHFFFAOYSA-N
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Description

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods to explore its properties and potential applications.

Scientific Research Applications

Herbicidal Activity

Research on pyrazole-4-carboxamide derivatives, such as the study by Ohno et al. (2004), demonstrated that these compounds exhibit significant herbicidal activity against various weeds, with selectivity and safety for crops in flooded conditions. The study highlighted the importance of substituents at the 3-position of the pyrazole ring in enhancing herbicidal efficacy, particularly when substituted with electron-withdrawing groups (Ohno et al., 2004).

Antitumor Evaluation

Lee et al. (1992) evaluated dibenzo[1,4]dioxin-1-carboxamides, which share structural similarities with pyrazole derivatives, for their antitumor activity. These compounds showed promising results against P388 leukemia and Lewis lung carcinoma, indicating a potential mechanism of action different from classical DNA-intercalating agents, which might be beneficial in overcoming drug resistance (Lee et al., 1992).

Enzymatic Conversion for Mutagenicity Assessments

Walters et al. (1982) utilized the enzyme aryl hydrocarbon hydroxylase (AHH) immobilized on polyacrylamide for converting benzo[a]pyrene to fluorescent metabolites, demonstrating a method for assessing the potential mutagenicity of complex mixtures. This approach, mimicking mammalian tissue reactions, could provide insights into the mutagenic potential of various compounds, including pyrazole derivatives (Walters et al., 1982).

Antimicrobial Properties

The synthesis and evaluation of pyrazole- and tetrazole-related C-nucleosides have shown moderate inhibitors of the in vitro growth of tumor cell lines and antiviral activity, as reported by Popsavin et al. (2002). This suggests the versatility of pyrazole derivatives in developing new therapeutic agents with antimicrobial and antitumor capabilities (Popsavin et al., 2002).

properties

IUPAC Name

N,1-dibenzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24(26-16-20-10-4-1-5-11-20)23-18-28(17-21-12-6-2-7-13-21)27-25(23)30-19-22-14-8-3-9-15-22/h1-15,18H,16-17,19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFONJPXZQSYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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